2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide
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Overview
Description
2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a complex organic compound that features a sulfonamide group, chlorinated aromatic rings, and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Chlorination: The aromatic rings are chlorinated using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the chlorinated aromatic compound with a sulfonamide precursor, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups present.
Coupling Reactions: The isoxazole moiety can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may serve as a precursor for the synthesis of herbicides or pesticides.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonamide group is known to interact with various biological targets, potentially leading to antibacterial or antifungal activity.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the isoxazole moiety, making it less versatile in terms of chemical reactivity.
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide: Similar structure but without the dichloro substitution, which may affect its biological activity and chemical properties.
Uniqueness
The presence of both the isoxazole moiety and the dichloro substitution in 2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide makes it unique. This combination enhances its potential reactivity and allows for a broader range of applications compared to similar compounds.
Properties
IUPAC Name |
2,5-dichloro-N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N2O3S/c17-11-3-1-10(2-4-11)15-8-13(24-21-15)9-20-25(22,23)16-7-12(18)5-6-14(16)19/h1-8,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZDVPKMOQQEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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